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Abstract
Antibacterial agent 71 is a novel synthetic compound with the chemical formula C₂₆H₂₇F₃N₄O,

identified as a promising candidate for combating multidrug-resistant bacteria. This technical

guide provides a comprehensive overview of its chemical structure, physicochemical

properties, and its targeted mechanism of action against clinically relevant pathogens. The

document details its inhibitory activity against the F533L mutant of penicillin-binding protein 3

(PBP3) in Pseudomonas aeruginosa, supported by molecular modeling and simulation data.

Furthermore, this guide outlines experimental protocols for its synthesis and evaluation, and

presents its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The

information herein is intended to facilitate further research and development of Antibacterial
agent 71 as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties
Antibacterial agent 71, with a molecular weight of 468.51 g/mol , possesses a complex

heterocyclic structure.[1] Its identity is registered under PubChem CID 163323771.

Table 1: Physicochemical Properties of Antibacterial Agent 71
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Property Value Source

PubChem CID 163323771 Internal Database

Molecular Formula C₂₆H₂₇F₃N₄O [1]

Molecular Weight 468.51 g/mol [1]

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3

=C(N2)C=C(C=C3)OC)C(=O)N

C4=CC=C(C=C4)C(F)(F)F

PubChem

CAS Number Not Available -

(Image of the 2D chemical structure of Antibacterial agent 71 should be inserted here based

on the SMILES notation)

Mechanism of Action and Target Inhibition
The primary mechanism of action of Antibacterial agent 71 is the inhibition of penicillin-

binding protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis.[2] Specifically, it

has shown significant potential against a resistant mutant of Pseudomonas aeruginosa

harboring the F533L mutation in PBP3. This mutation is known to confer resistance to β-lactam

antibiotics.

In silico studies have demonstrated a strong binding affinity of Antibacterial agent 71 to the

mutated PBP3. The binding is characterized by a favorable binding energy and the formation of

multiple hydrogen and hydrophobic bonds with key amino acid residues in the active site.

Table 2: Molecular Interaction Data of Antibacterial Agent 71 with F533L PBP3 Mutant
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Parameter Value

Binding Energy -10.4 kcal/mol

Number of Hydrogen Bonds 2

Hydrogen Bond Forming Residues S485, N351

Number of Hydrophobic Bonds 7

Hydrophobic Interacting Residues F533L, V333, Y409, R331, Y498, T487, S349

Antibacterial Spectrum and Efficacy
Antibacterial agent 71 has demonstrated promising activity against a range of Gram-negative

bacteria. While specific Minimum Inhibitory Concentration (MIC) values are not yet publicly

available in the reviewed literature, qualitative descriptions indicate its potency. The compound

shows enhanced activity against wild-type strains of Escherichia coli, Acinetobacter baumannii,

and Burkholderia cenocepacia, with improvements of up to >128-fold observed in

hyperpermeable E. coli strains.[3] Its primary development focus has been on multidrug-

resistant Pseudomonas aeruginosa.

ADMET Profile
Preliminary in silico predictions suggest that Antibacterial agent 71 possesses favorable

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating its

potential as a drug candidate.

Table 3: Predicted ADMET Properties of Antibacterial Agent 71
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ADMET Property Prediction Details

Absorption Good
Predicted to have good

intestinal absorption.

Distribution Moderate
Expected to distribute into

tissues.

Metabolism
Likely metabolized by CYP

enzymes

Further experimental validation

required.

Excretion Predicted to be renally cleared
Further experimental validation

required.

Toxicity Non-carcinogenic
In silico models predict a low

toxicity profile.

Experimental Protocols
Formal Synthesis
The synthesis of Antibacterial agent 71 involves a multi-step process. A key precursor, 7-

methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, can be synthesized via a microwave-

activated inverse electron-demand Diels-Alder reaction.[4] The general synthetic strategy

involves the reaction of a 1,2,4-triazine bearing an acylamino group with a terminal alkyne side

chain.

Molecular Docking of PBP3 Inhibitors
The following protocol provides a general framework for the molecular docking of inhibitors to

PBP3, as was likely performed for Antibacterial agent 71.

Protein Preparation: Obtain the crystal structure of the F533L mutant of P. aeruginosa PBP3

from a protein data bank or generate the mutation in silico from the wild-type structure.

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning

partial charges.

Ligand Preparation: Generate the 3D structure of Antibacterial agent 71 and optimize its

geometry. Assign partial charges and define rotatable bonds.
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Grid Generation: Define the binding site on PBP3 based on the location of the active site

residues. Generate a grid box encompassing this site.

Docking: Perform the docking using software such as AutoDock Vina. The program will

explore different conformations of the ligand within the binding site and score them based on

their binding affinity.

Analysis: Analyze the docking results to identify the best binding pose, calculate the binding

energy, and visualize the interactions between the ligand and the protein residues.

Molecular Dynamics Simulation
To assess the stability of the protein-ligand complex, molecular dynamics (MD) simulations can

be performed using software like GROMACS.

System Preparation: Prepare the topology files for both the PBP3 protein and the ligand

(Antibacterial agent 71). Place the docked complex in a simulation box and solvate it with

an appropriate water model. Add ions to neutralize the system.

Minimization: Perform energy minimization to remove steric clashes.

Equilibration: Gradually heat the system to the desired temperature and then equilibrate the

pressure to ensure stability.

Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to

observe the dynamics of the complex.

Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square

Deviation (RMSD) and Radius of Gyration (Rg) to assess the stability of the complex over

time.

Visualizations
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Caption: Experimental and computational workflow for the evaluation of Antibacterial Agent
71.

Conclusion
Antibacterial agent 71 represents a promising scaffold for the development of new antibiotics

targeting drug-resistant Gram-negative bacteria. Its potent inhibitory activity against the F533L

mutant of PBP3 in P. aeruginosa highlights its potential to overcome existing resistance

mechanisms. Further preclinical studies, including comprehensive efficacy and safety

evaluations, are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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